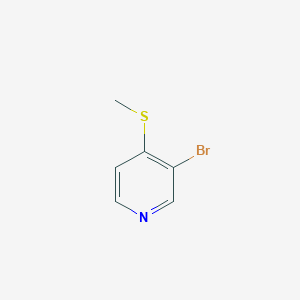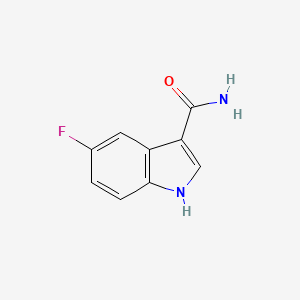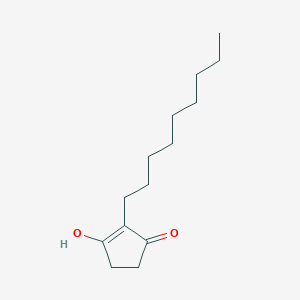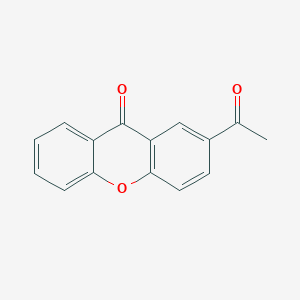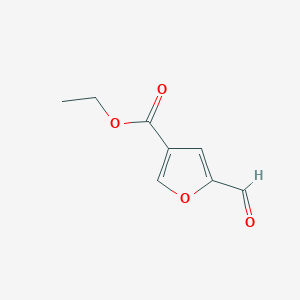
Ethyl 5-formylfuran-3-carboxylate
Descripción general
Descripción
Ethyl 5-formylfuran-3-carboxylate is a chemical compound that belongs to the category of furans. It has a molecular formula of C8H8O4 and a molecular weight of 168.15 g/mol .
Synthesis Analysis
The synthesis of this compound involves various methods. One method involves the reaction of ethyl-3-furoate with phosphoryl chloride in the presence of sodium carbonate . Another method involves the reaction of dialkyl acetylenedicarboxylates and dimethylsulfonium acylmethylides .Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 8 hydrogen atoms, and 4 oxygen atoms .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can undergo condensation with acetylacetone and ethyl bromopyruvate to form ethyl 4-acetyl-5-methylfuran-3-carboxylate . It can also react with allenoates and α-oxoketene dithioacetals in the presence of palladium and copper catalysts .Physical And Chemical Properties Analysis
This compound is a compound with a molecular weight of 168.15 . The exact physical and chemical properties such as boiling point, melting point, and density are not specified in the available information .Aplicaciones Científicas De Investigación
Ethyl 5-formylfuran-3-carboxylate is an important compound for scientific research, as it can be used to study the properties of organic compounds. It can also be used to synthesize new compounds and to study the effects of organic compounds on living organisms. This compound has been used to study the properties of organic compounds, such as their reactivity, solubility, and stability. It has also been used to study the effects of organic compounds on living organisms, such as their toxicity, mutagenicity, and carcinogenicity.
Mecanismo De Acción
Ethyl 5-formylfuran-3-carboxylate is an organic compound that can interact with other molecules and affect their properties. It can act as an enzyme inhibitor, which means that it can block or reduce the activity of enzymes. It can also act as a receptor agonist, which means that it can bind to a receptor and activate it. Additionally, it can act as an antioxidant, which means that it can reduce the oxidative damage caused by free radicals.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to be toxic to a variety of organisms, including bacteria, fungi, and mammals. Additionally, it has been found to be a mutagen, which means that it can cause genetic mutations. It has also been found to be an endocrine disruptor, which means that it can interfere with the normal functioning of hormones in the body. Additionally, it has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using Ethyl 5-formylfuran-3-carboxylate in lab experiments is that it is relatively easy to obtain and is relatively inexpensive. Additionally, it is a colorless liquid, which makes it easier to work with. The main limitation of using this compound in lab experiments is that it is toxic, so it must be handled with care. Additionally, it has a low boiling point, so it must be stored at low temperatures.
Direcciones Futuras
In the future, Ethyl 5-formylfuran-3-carboxylate could be used to study the effects of organic compounds on living organisms. Additionally, it could be used to develop new compounds with improved properties. It could also be used to study the effects of organic compounds on the environment and to develop new methods for the synthesis of organic compounds. Additionally, it could be used to develop new drugs and treatments for diseases. Finally, it could be used to develop new methods for the production of polymers, dyes, and plasticizers.
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 5-formylfuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-2-11-8(10)6-3-7(4-9)12-5-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFIKMQXNZNJAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449999 | |
| Record name | Ethyl 5-formylfuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32365-53-0 | |
| Record name | Ethyl 5-formylfuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

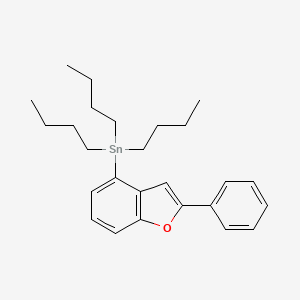
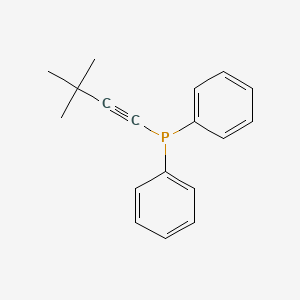
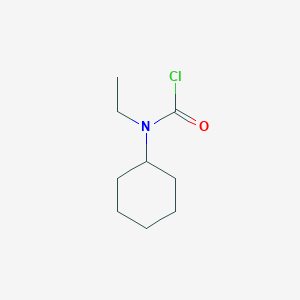
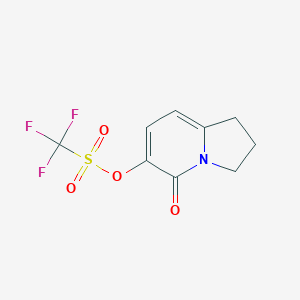
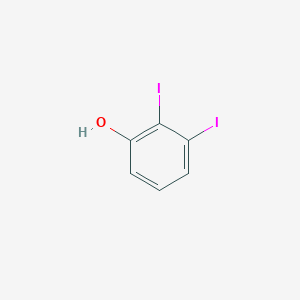




![2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzoxazole](/img/structure/B1625283.png)
